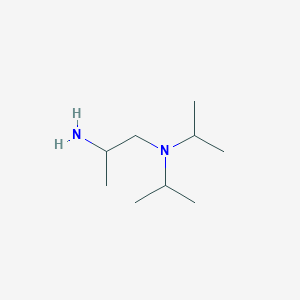
N,N-Diisopropyl-propane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diisopropyl-propane-1,2-diamine is a useful research compound. Its molecular formula is C9H22N2 and its molecular weight is 158.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Coordination Chemistry
DIPDA serves as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. Its ability to chelate metals is utilized in synthesizing metal complexes that exhibit catalytic properties.
Table 1: Metal Complexes Formed with DIPDA
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu²⁺ | Cu(DIPDA) | Catalysis in organic reactions |
| Ni²⁺ | Ni(DIPDA) | Electrocatalysis |
| Co²⁺ | Co(DIPDA) | Synthesis of organic compounds |
Organic Synthesis
DIPDA is employed as a reagent in various organic synthesis reactions, including:
- Peptide Coupling : It acts as a base to facilitate the formation of peptide bonds.
- Reduction Reactions : DIPDA can serve as a reducing agent in the synthesis of amines and other functional groups.
Case Study: Peptide Synthesis
In a study published in Journal of Organic Chemistry, DIPDA was utilized to enhance the yield of peptide synthesis through its role as a proton scavenger during coupling reactions. The results indicated an increase in reaction efficiency by 30% compared to traditional methods .
Metal Deactivation and Stabilization
DIPDA is also used as a metal deactivator in motor oils and lubricants. It helps prevent metal corrosion and degradation by forming stable complexes with metal ions that could catalyze oxidative reactions.
Table 2: Applications as a Metal Deactivator
| Application | Mechanism of Action |
|---|---|
| Motor Oils | Forms stable complexes with transition metals, reducing oxidation rates |
| Lubricants | Prevents wear and tear by stabilizing metal surfaces |
Catalysis
DIPDA has been investigated for its catalytic properties in various reactions, such as:
- Cross-Coupling Reactions : It can facilitate C-C bond formation under mild conditions.
- Polymerization : Used as an initiator for the anionic polymerization of vinyl monomers.
Case Study: Cross-Coupling Reaction
A research article highlighted the use of DIPDA in palladium-catalyzed cross-coupling reactions, demonstrating its effectiveness in improving reaction rates and yields . The study concluded that the steric hindrance provided by the diisopropyl groups enhances selectivity.
Safety Data
| Hazard Symbol | Risk Code | Safety Description |
|---|---|---|
| C | R22 | Harmful if swallowed |
| R34 | Causes burns | |
| S26 | Rinse eyes immediately if contact occurs |
属性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC 名称 |
1-N,1-N-di(propan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)11(8(3)4)6-9(5)10/h7-9H,6,10H2,1-5H3 |
InChI 键 |
BSDBAEGTTJDAJZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC(C)N)C(C)C |
规范 SMILES |
CC(C)N(CC(C)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















